2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide” is a derivative of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, the core structure of the compound, has been extensively studied . The first representatives of unsubstituted naphthyridines were synthesized by adapting the Skraup quinoline synthesis to 3-aminopyridine . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridines has been explored in various contexts. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .Scientific Research Applications
Synthesis and Characterization
Research has shown that compounds involving cyanoacetamide derivatives serve as key intermediates in synthesizing various heterocyclic compounds. For example, cyanoacetamide has been utilized in the synthesis of thiazolidinones, pyridones, and naphthyridines through reactions with different reagents, highlighting its versatility in heterocyclic chemistry Ali et al., 2010; Fadda et al., 2015. These syntheses often involve the formation of novel compounds with potential for further chemical modification and study.
Antimicrobial Activities
Several studies have investigated the antimicrobial properties of compounds synthesized from cyanoacetamide and related derivatives. These compounds have been tested against a range of bacteria and fungi, showing varying degrees of activity. The research demonstrates the potential of these compounds in developing new antimicrobial agents, which is a significant area of interest in addressing the growing concern of antibiotic resistance Gouda et al., 2010; Darwish et al., 2014.
Heterocyclic Chemistry Applications
The versatility of cyanoacetamide derivatives in heterocyclic chemistry is further highlighted through the synthesis of a variety of compounds, including pyridines, pyrimidines, and naphthyridines. These compounds are synthesized through different reactions, showcasing the broad utility of cyanoacetamide derivatives in creating complex molecules with potential biological and chemical applications Singh & Singh, 2011; Albratty et al., 2017.
properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c19-10-13-9-15-17(12-5-7-22(15)8-6-12)21-18(13)24-11-16(23)20-14-3-1-2-4-14/h9,12,14H,1-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIFMXDVYSVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.